molecular formula C7H13N3 B13174987 ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine

ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine

Cat. No.: B13174987
M. Wt: 139.20 g/mol
InChI Key: NJLOXLANFHALOR-UHFFFAOYSA-N
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Description

Ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a compound that features an imidazole ring, a common structural motif in many biologically active molecules. Imidazoles are known for their versatility and utility in various applications, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The scalability of the synthesis is crucial for its application in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can modify the imidazole ring or the ethylamine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazoles.

Scientific Research Applications

Ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The ethylamine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.

    Histamine: A biologically active compound with an imidazole ring, involved in immune responses.

    Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.

Uniqueness

Ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazole ring and an ethylamine group makes it versatile for various applications, from pharmaceuticals to materials science .

Biological Activity

Ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, a derivative of imidazole, has garnered attention for its diverse biological activities. This compound features a five-membered aromatic ring with two nitrogen atoms and exhibits potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H12N4\text{C}_7\text{H}_{12}\text{N}_4

This compound's structure allows it to interact with various biological targets, influencing cell signaling pathways and exhibiting a range of pharmacological effects.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents. The compound's mechanism of action may involve disrupting bacterial cell membrane integrity or inhibiting essential metabolic pathways.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A study demonstrated that derivatives of imidazole, including this compound, can inhibit tumor cell proliferation by inducing apoptosis and causing cell cycle arrest. Specifically, the compound was shown to increase the percentage of cells in the G0/G1 phase while decreasing those in the G2 phase, suggesting a mechanism that prevents cancer cells from progressing through the cell cycle .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects. For example, the compound may act as an inhibitor of specific kinases involved in cancer progression or as a ligand for receptors implicated in microbial resistance .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound against common pathogens and found that it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cell Line Studies : In vitro experiments using cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis markers .

Data Table: Biological Activity Summary

Activity Target Effect Reference
AntimicrobialBacterial strainsInhibition of growth
AnticancerCancer cell linesInduction of apoptosis
Cell Cycle ArrestTumor cellsIncreased G0/G1 phase population

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

N-[(1-methylimidazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C7H13N3/c1-3-8-4-7-5-10(2)6-9-7/h5-6,8H,3-4H2,1-2H3

InChI Key

NJLOXLANFHALOR-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(C=N1)C

Origin of Product

United States

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